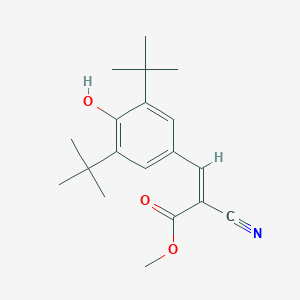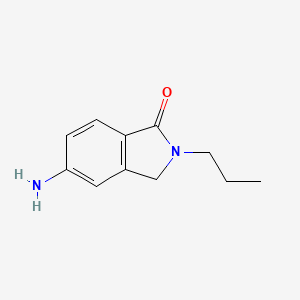![molecular formula C14H14BClO3 B13644629 {4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)
{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid is an organoboron compound with the molecular formula C14H14BClO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid typically involves the reaction of 4-[(3-chlorophenyl)methoxy]-3-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The product is a biaryl or substituted alkene.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester or borane derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Oxidation: Oxidizing agents like H2O2, sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Reduction: Boronate esters or borane derivatives.
科学研究应用
{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action of {4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired product. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process is highly efficient and allows for the formation of carbon-carbon bonds under mild conditions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring.
3-Chlorophenylboronic Acid: Contains a chlorine atom on the phenyl ring.
Uniqueness
{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid is unique due to the presence of both a methoxy group and a chlorine atom on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, offering unique properties compared to simpler boronic acids.
属性
分子式 |
C14H14BClO3 |
|---|---|
分子量 |
276.52 g/mol |
IUPAC 名称 |
[4-[(3-chlorophenyl)methoxy]-3-methylphenyl]boronic acid |
InChI |
InChI=1S/C14H14BClO3/c1-10-7-12(15(17)18)5-6-14(10)19-9-11-3-2-4-13(16)8-11/h2-8,17-18H,9H2,1H3 |
InChI 键 |
RCIACSLPHAPKNM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




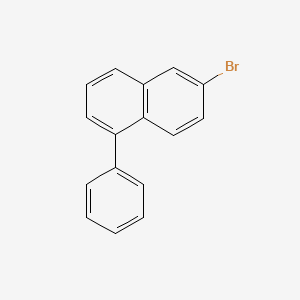
![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)

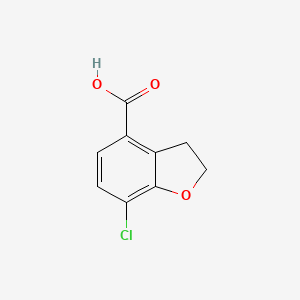
![(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride](/img/structure/B13644597.png)
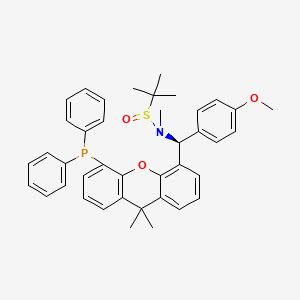
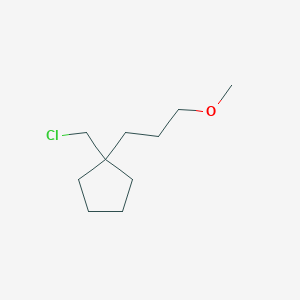
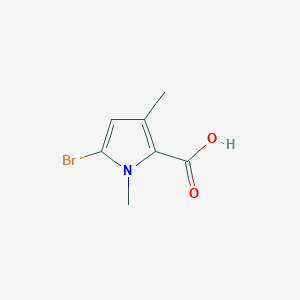

![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
